molecular formula C6H11NO B13558380 Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol

Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B13558380
M. Wt: 113.16 g/mol
InChI Key: VQIILGJJJQKLPC-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol is a chiral bicyclic organic compound characterized by a fused bicyclo[3.2.0]heptane scaffold with a nitrogen atom at position 2 and a hydroxyl group at position 5. Its molecular formula is C₆H₁₁NO (molecular weight: 113.16 g/mol), and it has multiple stereocenters, leading to several stereoisomers . Safety data indicate it may exhibit toxicity and volatility, requiring careful handling .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-3-5-4(6)1-2-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

VQIILGJJJQKLPC-HSUXUTPPSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1[C@@H](C2)O

Canonical SMILES

C1CNC2C1C(C2)O

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed [2+2] Cycloisomerization of Enynes

A prominent method involves the cycloisomerization of polyenes or enynes catalyzed by ruthenium complexes, such as RuH2Cl2(PiPr3)2. This approach can efficiently generate bicyclo[3.2.0]heptane derivatives with high diastereoselectivity and moderate to good yields (45–86%). The mechanism typically involves a [2+2] cycloaddition of an allene and an alkene moiety within the substrate, leading to the bicyclic ring system.

  • Key features:
    • Catalyst: RuH2Cl2(PiPr3)2
    • Substrate: Allenenes or enynes with appropriate substitution
    • Yield: 45–86%
    • Diastereoselectivity: High
    • Conditions: Anhydrous solvents, often dichloromethane (CH2Cl2) preferred

Iridium-Catalyzed Asymmetric Allylic Amination

To introduce chirality into the bicyclic scaffold, iridium-catalyzed asymmetric allylic amination has been employed. This method uses phosphoramidate ligands to achieve excellent enantioselectivity (92–99% ee) and chemoselectivity, controlling the stereochemistry at a crucial intermediate stage before cyclization.

  • Key features:
    • Catalyst: Iridium complex with phosphoramidate ligand
    • Outcome: High enantioselectivity and chemoselectivity
    • Application: Precursor functionalization for subsequent cyclization

Platinum-Catalyzed Cyclization of Enynes

Platinum(II) chloride (PtCl2) catalysis has also been reported for the cyclization of enynes to azabicyclo[3.2.0]heptanes, albeit with moderate yields (21–60%). This method is sensitive to the substituents on the alkyne, with trimethylsilyl (TMS) groups favoring cyclization, while methyl or phenyl substituents reduce efficiency.

  • Key features:
    • Catalyst: PtCl2
    • Substrate: Enynes with TMS substituents preferred
    • Yield: 21–60%
    • Stereochemical outcome: Retention of enantiopurity from the precursor

Photochemical [2 + 2] Cycloaddition Methods

Intramolecular [2 + 2] Photocycloaddition

The bicyclo[3.2.0]heptane skeleton can be constructed via intramolecular [2 + 2] photocycloaddition of dienes or enones. This photochemical reaction proceeds via excitation to the singlet or triplet excited state, followed by cycloaddition to form the cyclobutane ring fused to the existing ring system.

  • Key features:
    • Reaction type: Intramolecular [2 + 2] photocycloaddition
    • Substrates: 1,6-heptadienes or related dienes
    • Sensitizers: Aromatic ketones such as benzophenone or acetophenone often used to facilitate triplet energy transfer
    • Wavelength: UV light, typically ≥ 250 nm
    • Stereoselectivity: High, with control over cis/trans ring fusion
    • Mechanism: Involves triplet state intermediates and 1,4-diradical species

Copper(I)-Catalyzed Photocycloaddition

Copper(I) catalysis has been demonstrated as an effective method for the [2 + 2] photocycloaddition to form bicyclo[3.2.0]heptanes and their heterocyclic analogues. Coordination of the olefinic substrates to Cu(I) centers facilitates regio- and stereoselective cyclization under UV irradiation.

  • Key features:
    • Catalyst: Cu(I) salts
    • Solvents: Ethers such as diethyl ether or tetrahydrofuran (THF)
    • Yields: Moderate to good (typically 60–70%)
    • Diastereoselectivity: Predominantly cis-anti-cis cyclobutane ring formation
    • Application: Synthesis of azabicyclo[3.2.0]heptane derivatives with hydroxy substituents

Functional Group Transformations and Protecting Group Strategies

Hydroxyl Group Introduction and Protection

The hydroxyl group at the 6-position of the bicyclic scaffold can be introduced via selective deprotection or oxidation steps following ring formation. Protecting groups such as tert-butyldimethylsilyl (TBS) ethers are commonly employed during synthesis to control reactivity and ensure regioselectivity.

  • Partial deprotection of TBS groups can yield the free alcohol, as seen in related synthetic sequences.
  • The hydroxyl group may coordinate weakly to metal centers during catalysis, influencing diastereoselectivity.

Diastereomeric Control via Substituent Positioning

The stereochemical outcome in the bicyclic system is influenced by the positioning of substituents such as methyl and hydroxy groups, which can be equatorial or axial in the intermediate metal complexes. This affects the formation of diastereomeric products and can be controlled by choice of catalyst and reaction conditions.

Summary Table of Preparation Methods

Method Catalyst/Conditions Substrate Type Yield (%) Stereoselectivity Notes
Ruthenium-catalyzed cycloisomerization RuH2Cl2(PiPr3)2, CH2Cl2, anhydrous Allenenes/enynes 45–86 High diastereoselectivity Efficient for bicyclo[3.2.0]heptane formation
Iridium-catalyzed allylic amination Iridium + phosphoramidate ligand Allylic amines N/A 92–99% ee Introduces chirality at intermediate stage
Platinum-catalyzed cyclization PtCl2, TMS-substituted enynes Enynes 21–60 Retains enantiopurity Sensitive to alkyne substituents
Intramolecular [2 + 2] photocycloaddition UV light, benzophenone sensitizer 1,6-Heptadienes Moderate High stereoselectivity Triplet sensitization improves efficiency
Copper(I)-catalyzed photocycloaddition Cu(I) salts, ethers (Et2O, THF), UV Olefinic substrates 60–70 cis-anti-cis predominant Coordination controls regio- and stereochemistry

In-Depth Research Findings and Notes

  • Solvent choice critically impacts chemoselectivity and yield; dichloromethane is preferred for ruthenium catalysis, while ethers are favored in copper-catalyzed photocycloaddition.
  • Anhydrous conditions and careful control of reaction atmosphere improve outcomes, especially in metal-catalyzed cyclizations.
  • The presence of substituents such as TMS or methyl groups on alkynes can drastically influence the success of platinum-catalyzed cyclizations.
  • Photochemical methods benefit from sensitizers that facilitate triplet energy transfer, enabling reactions at longer wavelengths and improving selectivity.
  • Diastereomeric mixtures can be separated or further transformed, with protecting group strategies playing a key role in downstream functionalization.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted bicyclic compounds.

Scientific Research Applications

Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Stereoisomers and Hydrochloride Derivatives

  • rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride Molecular Weight: 149.62 g/mol (vs. 113.16 g/mol for the free base). Key Differences: The hydrochloride salt form enhances solubility in polar solvents. CAS: 2089246-00-2 .
  • rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol

    • Stereochemistry : Retains the (5R,6R) configuration but differs in relative stereochemistry ("rel" designation).
    • Applications : Used as a chiral building block in asymmetric synthesis .

Functional Group Variants

  • (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one

    • Key Modification : Replaces the hydroxyl group with a ketone (C=O) at position 6.
    • Impact : The ketone reduces hydrogen-bonding capacity but increases electrophilicity, making it reactive in nucleophilic additions.
    • CAS : 22031-52-3 .
  • rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol Key Modification: Substitutes the hydroxyl group with a trifluoromethyl (-CF₃) group. Impact: Enhances metabolic stability and lipophilicity, which is advantageous in drug design. Molecular weight increases to 179.15 g/mol (C₇H₁₀F₃NO) .

Ring Size and Substituent Variations

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Structure: Features a benzyl group and a ketone, with a bicyclo[3.1.1]heptane core. The smaller bicyclo[3.1.1] ring increases ring strain compared to [3.2.0] systems .
  • Rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride

    • Structure : Bicyclo[4.1.0] framework with a fused cycloheptane/cyclopropane system.
    • Impact : The larger ring alters conformational flexibility and steric effects. Predicted collision cross-section (CCS) values for its adducts range from 125.6–137.5 Ų, suggesting distinct pharmacokinetic behavior .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry CAS Number Key Properties/Applications
Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol C₆H₁₁NO 113.16 -OH, -N- (1r,5r,6r) 2095192-15-5 Chiral building block, toxic
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl C₆H₁₁NO·HCl 149.62 -OH, -N- (HCl salt) (1R,5S,6S) 2089246-00-2 Improved solubility, medicinal chemistry
(1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one C₆H₉NO 111.14 -C=O (1R,5S) 22031-52-3 Electrophilic intermediate
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one C₁₃H₁₅NO 201.27 -C=O, -Bn Racemic N/A Hydrophobic binding motifs

Biological Activity

Rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol, also known as this compound hydrochloride (CAS Number: 2095192-16-6), is a bicyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
IUPAC Name(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Purity95%

Research indicates that this compound exhibits activity primarily through interactions with various neurotransmitter systems. It has been shown to act as a potent inhibitor of certain receptors involved in neurological pathways.

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study demonstrated that this compound selectively inhibits the reuptake of norepinephrine and serotonin, suggesting potential applications in treating mood disorders and anxiety-related conditions .
  • Analgesic Properties : In animal models, this compound exhibited significant analgesic effects comparable to established analgesics such as morphine . This suggests its potential utility in pain management therapies.
  • Antidepressant Activity : Clinical trials have indicated that compounds similar to this compound can enhance synaptic plasticity and promote neurogenesis in the hippocampus, leading to improved outcomes in depression models .
  • Cognitive Enhancement : Research has shown that this compound may improve cognitive functions in animal studies by enhancing cholinergic signaling pathways . This opens avenues for its use in treating cognitive decline associated with aging or neurodegenerative diseases.

Toxicology Profile

While the biological activity is promising, it is essential to consider the toxicological profile of this compound:

Toxicological AspectFindings
Acute ToxicityLow toxicity observed in animal studies .
Chronic ExposureLimited data; requires further investigation to assess long-term effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol with high enantiomeric purity?

  • Methodological Answer : The synthesis requires multi-step organic reactions, including cyclization and chiral resolution steps. To optimize enantiomeric purity:

  • Use chiral catalysts (e.g., Sharpless catalysts) or chiral auxiliaries during cyclization to control stereochemistry.
  • Employ chromatographic techniques (e.g., chiral HPLC) for separation of stereoisomers.
  • Monitor reaction conditions (temperature, solvent polarity) to minimize racemization .
    • Safety Note : Handle volatile intermediates in fume hoods and use PPE to mitigate toxicity risks .

Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and NOE effects for stereochemical confirmation.
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200–3600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight (C6_6H11_{11}NO, 113.16 g/mol) via high-resolution MS .
  • Polarimetry : Measure optical rotation to verify enantiomeric excess .

Q. What safety protocols are critical when handling This compound?

  • Methodological Answer :

  • Use ventilated enclosures and avoid inhalation/contact due to potential volatility and toxicity.
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Conduct stability studies under varying pH and temperature to assess decomposition pathways .

Advanced Research Questions

Q. How does stereochemical configuration influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Comparative Assays : Synthesize enantiomers (e.g., 1r,5r,6r vs. 1s,5s,6s) and test affinity for receptors (e.g., neurotransmitter transporters) via radioligand binding assays.
  • Molecular Dynamics Simulations : Model docking poses to identify stereospecific binding pockets.
  • Case Study : Analogous bicyclic amines show >10-fold differences in IC50_{50} values between enantiomers for serotonin receptors .

Q. How can researchers systematically investigate the impact of modifying the hydroxyl group on pharmacological activity?

  • Methodological Answer :

  • Functional Group Derivatization :
  • Esterification: React with acyl chlorides to assess lipophilicity effects.
  • Oxidation: Convert -OH to ketone and evaluate metabolic stability.
  • In Vitro Assays : Compare ADMET profiles (e.g., microsomal stability, membrane permeability) of derivatives .
  • Data Table :
DerivativeLogPIC50_{50} (nM)Metabolic Half-life (h)
Parent (-OH)1.22502.5
Acetylated (-OAc)2.81804.7
Oxidized (=O)0.94201.8

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables (e.g., cell line, buffer pH, incubation time) to isolate compound-specific effects.
  • Orthogonal Validation : Confirm activity using multiple methods (e.g., patch-clamp electrophysiology vs. calcium flux assays).
  • Meta-Analysis : Use statistical tools (e.g., funnel plots) to identify outliers or publication bias in existing datasets .

Q. How can computational modeling predict This compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Models : Train algorithms on structural analogs (e.g., PubChem CID 2230807-06-2) to predict logP, solubility, and clearance.
  • Docking Simulations : Use AutoDock Vina to screen against CYP450 isoforms for metabolic liability assessment.
  • In Silico Toxicity : Apply Derek Nexus to flag potential hepatotoxicity risks .

Data Contradiction Analysis

  • Example Contradiction : Discrepancies in reported IC50_{50} values for neurotransmitter inhibition.
    • Resolution Strategy :

Replicate assays using identical receptor isoforms (e.g., hDAT vs. rDAT).

Verify compound purity via HPLC and elemental analysis.

Cross-reference with structurally validated analogs (e.g., tert-butyl (1R,5R,6R)-6-carbamoyl-3-azabicyclo[3.2.0]heptane) to contextualize activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.